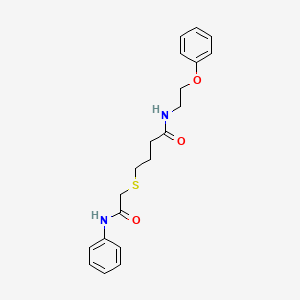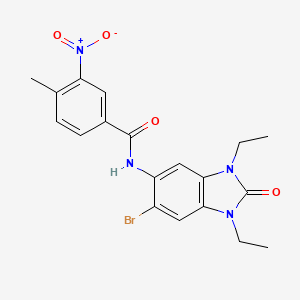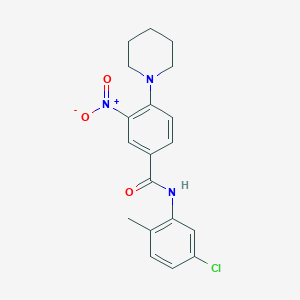![molecular formula C23H28N2O3 B4202665 2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4202665.png)
2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a piperidine ring, a phenyl group, and an isoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-aminoketone.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Isoindole Structure: The isoindole structure can be formed through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the phenyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bonds in the isoindole structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is explored for use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound shares the piperidine and phenyl groups but lacks the isoindole structure.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Similar in having the piperidine and phenyl groups, but with a different arrangement of double bonds.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl): Another related compound with a piperidine ring and phenyl group, but differing in the position of the carbonyl group.
Uniqueness
The uniqueness of 2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its combination of a piperidine ring, phenyl group, and isoindole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-21(24-11-5-2-6-12-24)18(13-15-7-3-1-4-8-15)25-22(27)19-16-9-10-17(14-16)20(19)23(25)28/h1,3-4,7-8,16-20H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDRWAWQYISXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-chlorophenyl)carbamoylamino]-2-phenylacetate](/img/structure/B4202587.png)
![3,4-dichloro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4202595.png)

![2,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4202613.png)
![3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one](/img/structure/B4202618.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4202628.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4202634.png)
![N-(4-fluorophenyl)-3-[4-methyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4202650.png)
![5-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4202654.png)
![14-butyl-5,5-dimethyl-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B4202663.png)
![2,2-dichloro-N-[2-(2-chlorophenoxy)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B4202677.png)

![N'-(3-{[(ANILINOCARBOTHIOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-N-PHENYLTHIOUREA](/img/structure/B4202690.png)
